molecular formula C16H20ClF2NO3S B8708277 Tert-butyl 2'-chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Tert-butyl 2'-chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Cat. No. B8708277
M. Wt: 379.8 g/mol
InChI Key: CJZBPDGXEFFTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232289B2

Procedure details

37% Hydrochloric acid (74.12 mL, 789.78 mmol) is added to a solution of tert-butyl 2′-chloro-4′,4′-difluoro-4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-carboxylate (60 g, 157.96 mmol) in isopropyl alcohol (420 mL) at 45° C. The resulting solution is stirred at 45° C. for 15 h. Then, the mixture is concentrated to 1/4 volume to afford a white suspension. Water (100 mL) is added and the suspension is basified with 6N aqueous solution of sodium hydroxide to obtain a two-layer mixture that is extracted with methyl t-butyl ether (3×100 mL). Combined organics are washed with brine (50 mL), dried over sodium sulfate and concentrated to afford a light brown solid which is dried under vacuum till constant weigh to yield 97% of the title compound. MS (m/z): 280 (M+1).
Quantity
74.12 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[S:25][C:6]2[C:7]3([CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]3)[O:8][CH2:9][C:10]([F:12])([F:11])[C:5]=2[CH:4]=1.O.[OH-].[Na+]>C(O)(C)C>[Cl:2][C:3]1[S:25][C:6]2[C:7]3([CH2:13][CH2:14][NH:15][CH2:16][CH2:17]3)[O:8][CH2:9][C:10]([F:12])([F:11])[C:5]=2[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
74.12 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC2=C(C3(OCC2(F)F)CCN(CC3)C(=O)OC(C)(C)C)S1
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 45° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the mixture is concentrated to 1/4 volume
CUSTOM
Type
CUSTOM
Details
to afford a white suspension
CUSTOM
Type
CUSTOM
Details
to obtain a two-layer mixture that
EXTRACTION
Type
EXTRACTION
Details
is extracted with methyl t-butyl ether (3×100 mL)
WASH
Type
WASH
Details
Combined organics are washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid which
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC2=C(C3(OCC2(F)F)CCNCC3)S1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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